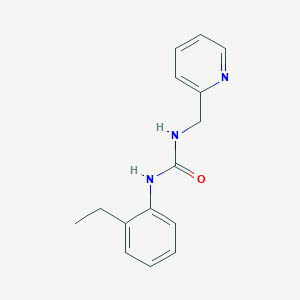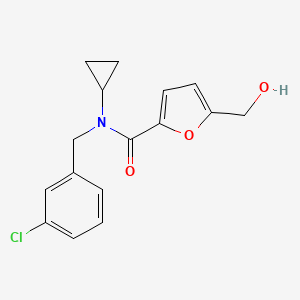![molecular formula C23H17BrFNO2 B5497278 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5497278.png)
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile, also known as BF-3, is a synthetic compound that belongs to the class of acrylonitriles. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile exerts its pharmacological effects by binding to specific targets in the body. It has been shown to bind to tubulin, a protein involved in cell division, and disrupt its function, leading to cell cycle arrest and apoptosis in cancer cells. 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In addition, 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been shown to have various biochemical and physiological effects in the body. In cancer cells, 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. In inflammation, 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. However, one of the limitations of 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile is its poor solubility, which can affect its bioavailability and efficacy. Another limitation is the lack of long-term safety data, which is necessary for its clinical development.
Zukünftige Richtungen
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has several potential future directions for research. One direction is to explore its potential as a combination therapy with other chemotherapeutic agents in cancer treatment. Another direction is to investigate its potential as a therapeutic agent in other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, future research could focus on improving the solubility and bioavailability of 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile to enhance its efficacy and clinical potential.
Conclusion:
In conclusion, 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile is a synthetic compound with potential applications in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent in cancer, inflammation, and neurological disorders. 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile exerts its pharmacological effects by binding to specific targets in the body, leading to various biochemical and physiological effects. While 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has several advantages for lab experiments, it also has limitations such as poor solubility and lack of long-term safety data. Future research could focus on exploring its potential as a combination therapy, investigating its potential in other diseases, and improving its solubility and bioavailability.
Synthesemethoden
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile can be synthesized through a multi-step reaction involving the coupling of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-fluorobenzyl bromide, followed by the reaction with malononitrile and subsequent dehydration. The final product is obtained by the removal of the protecting group benzyl ether using hydrogenation.
Wissenschaftliche Forschungsanwendungen
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been studied for its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrFNO2/c1-27-22-13-17(11-19(14-26)18-7-9-20(25)10-8-18)12-21(24)23(22)28-15-16-5-3-2-4-6-16/h2-13H,15H2,1H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKYMFQFMAKLBC-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5497203.png)
![4'-[(dimethylamino)carbonyl]-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5497211.png)
![9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497214.png)


![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5497234.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5497249.png)
![N-1,3-benzothiazol-2-yl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5497259.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5497272.png)
![5-imino-2-[(2-methylphenoxy)methyl]-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5497274.png)
![3-(2,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5497287.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(isoxazol-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5497295.png)

